![molecular formula C18H12S B1455104 9,10-Dihydro-9,10-[3,4]thiophenoanthracene CAS No. 42490-26-6](/img/structure/B1455104.png)

9,10-Dihydro-9,10-[3,4]thiophenoanthracene

Overview

Description

9,10-Dihydro-9,10-[3,4]thiophenoanthracene is a chemical compound with the molecular formula C18H12S . It is a solid at 20 degrees Celsius . The compound is used in the synthesis of thiophenoanthracene-based conjugated polymers .

Synthesis Analysis

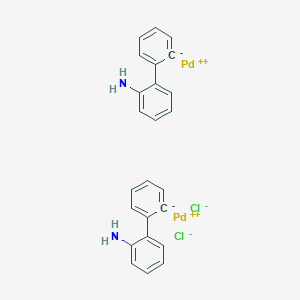

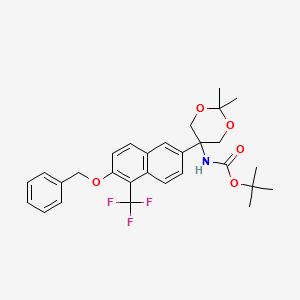

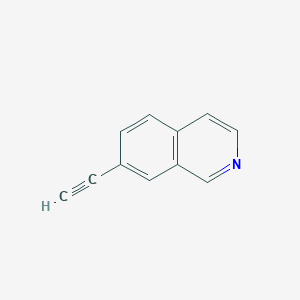

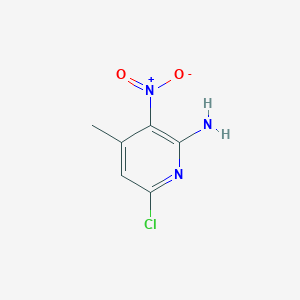

The synthesis of this compound involves complex chemical reactions. One approach involves the use of a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction of formaldehyde elimination . Another method involves the assembly of the DBA (Br) 2 framework .Molecular Structure Analysis

The molecular structure of this compound is complex. The central tricyclic framework of the tetramethyl derivative has a butterfly conformation with a dihedral angle of 143°, while the central six-membered ring of the tetra- tert -butyl derivative has a planar structure .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. Key intermediates and mechanistic details of the reaction sequence leading to the assembly of the DBA (Br) 2 framework have been elucidated .Physical and Chemical Properties Analysis

This compound has a molecular weight of 260.4 g/mol . The compound is a solid at 20 degrees Celsius .Scientific Research Applications

Radical-based Seducing Agents

9,10-Dihydro-9-silaanthracenes, including 9,10-Dihydro-9,10-[3,4]thiophenoanthracene, have been utilized as radical-based seducing agents. These compounds exhibit enhanced reactivities and are effective in dehalogenation of organic halides and deoxygenation of aliphatic alcohols via O-thiocarbonyl derivatives (Oba et al., 1996).

Molecular Structure and 1,4-Addition Reactions

Studies on 9,10-Dihydro-9,10-diboraanthracene derivatives, closely related to this compound, revealed insights into their molecular structure and reaction dynamics, particularly in 1,4-addition reactions (Lorbach et al., 2010).

Silylation of Alkyl-9 Lithio-10 Dihydro-9,10 Anthracenes

Research on the stereochemistry of silylation of alkyl-9 lithio-10 dihydro-9,10 anthracenes, closely related to this compound, has been conducted to understand the influence of substituents and solvent on reaction outcomes (Bouas-Laurent et al., 1976).

Generation of Singlet Diatomic Sulfur

9,10-Epidithio-9,10-dihydroanthracene, a compound related to this compound, has been investigated for its ability to generate singlet diatomic sulfur, highlighting its potential in chemical synthesis (Andō et al., 1987).

Fungal Metabolism of Methylated Anthracenes

Studies on the metabolism of compounds like 9,10-dimethylanthracene by fungi have revealed insights into the biotransformation processes, which could be relevant for understanding the environmental fate and biological interactions of this compound (Cerniglia et al., 1990).

13C NMR Chemical Shifts in Heterocycles

Research on the 13C NMR chemical shifts of various heterocycles related to 9,10-Dihydroanthracene, including this compound, has been conducted to understand their electronic structure and reactivity (Isbrandt et al., 1973).

Mechanism of Action

Mode of Action

9,10-Dihydro-9,10-[3,4]thiophenoanthracene is a thiophene-based monomer used in the synthesis of conjugated polymers . The compound interacts with its targets through direct arylation polycondensation . This interaction results in the formation of conjugated alternating copolymers .

Biochemical Pathways

The compound’s role in the synthesis of conjugated polymers suggests it may influence pathways related to polymer formation and optoelectronic properties .

Result of Action

The primary result of this compound’s action is the formation of conjugated alternating copolymers . These polymers exhibit high film-forming ability, suggesting potential applications in optoelectronics .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place, at less than 15°C . This suggests that temperature and light exposure may affect the compound’s stability and efficacy.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its reactivity may vary depending on the experimental setup .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosage is essential for its safe and effective use in biochemical research .

Properties

IUPAC Name |

17-thiapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15,18-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S/c1-2-6-12-11(5-1)17-13-7-3-4-8-14(13)18(12)16-10-19-9-15(16)17/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAFZYPBTKDJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CSC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 9,10-dihydro-9,10-[3,4]thiophenoanthracene of interest for conjugated polymer synthesis?

A: This compound, with its unique structure incorporating a thiophene unit fused to an anthracene core, offers intriguing possibilities for tailoring the optoelectronic properties of resulting polymers []. The thiophene unit acts as an electron-rich donor, while the anthracene core provides a rigid, planar structure []. This combination influences the polymer's electronic band gap and charge transport characteristics, crucial factors for applications like organic solar cells and transistors.

Q2: How is this compound polymerized, and what are the properties of the resulting polymers?

A: The research highlights the successful polymerization of this compound via direct arylation polycondensation (DAP) []. This method, employing a chloride-promoted reaction with dibromo monomers, leads to well-defined conjugated polymers []. The synthesized polymers demonstrate promising features such as high molecular weight (up to 38,000 g/mol) and excellent film-forming abilities [], both essential for device fabrication. The optical and electrochemical properties of these polymers, influenced by the structure of this compound, are currently being investigated for their potential in optoelectronic devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1455023.png)

![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)